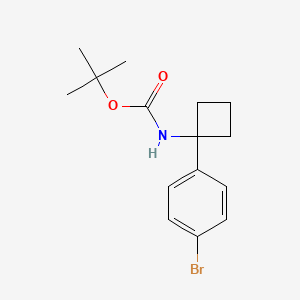

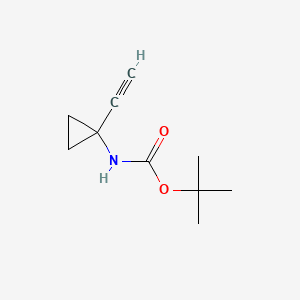

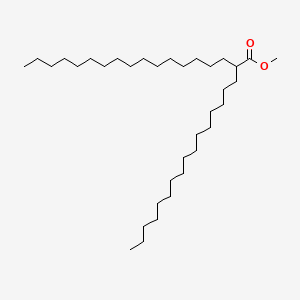

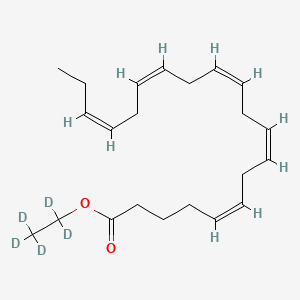

![molecular formula C11H16N4O2 B592195 tert-Butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate CAS No. 1105187-42-5](/img/structure/B592195.png)

tert-Butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

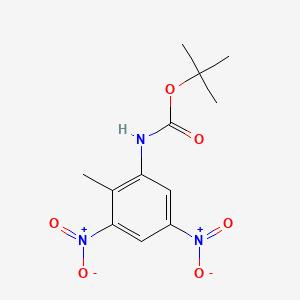

The compound “tert-Butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate” belongs to the class of pyrrolopyrimidines. Pyrrolopyrimidines are a group of compounds that have been studied for their potential antiviral and anticancer properties. They are known to interact with various biological targets and have been used in the design of small molecules against flaviviruses .

Synthesis Analysis

While specific synthesis methods for “tert-Butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate” are not available, similar compounds have been synthesized and studied. For instance, a series of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives were designed, synthesized, and investigated for inhibition on both CDK kinase activity and cellular proliferation of pancreatic cancer .

科学的研究の応用

Multi-Targeted Kinase Inhibitors

This compound has been explored for its potential as a multi-targeted kinase inhibitor . Kinase inhibitors are crucial in the treatment of various cancers as they can interfere with the signaling pathways that promote cancer cell proliferation and survival . The pyrrolo[3,4-d]pyrimidine derivatives have shown promising results in inducing apoptosis and inhibiting the growth of cancer cells by targeting multiple kinases simultaneously .

Apoptosis Inducers

Research has indicated that certain derivatives of pyrrolo[3,4-d]pyrimidine can act as apoptosis inducers . Apoptosis is a programmed cell death process that is often dysregulated in cancer cells. By inducing apoptosis, these compounds can effectively eliminate cancer cells and have been shown to increase the levels of proapoptotic proteins while decreasing anti-apoptotic proteins .

Protein Kinase B (Akt) Inhibition

The compound has been identified as a potential inhibitor of Protein Kinase B (Akt) , which is a key player in cell proliferation and survival signaling pathways. Inhibiting Akt can lead to the suppression of tumor growth and is considered a promising strategy for cancer therapy .

Antitubercular Activity

Pyrrolo[3,4-d]pyrimidine derivatives have been investigated for their antitubercular activity . Tuberculosis (TB) is caused by the bacterium Mycobacterium tuberculosis, and new antitubercular agents are needed to combat TB resistance. These compounds have shown potential in penetrating bacterial cells and interacting with target sites to exert their antitubercular effects .

Anti-Inflammatory Applications

The synthesis and application of pyrrolo[3,4-d]pyrimidine derivatives in anti-inflammatory treatments have been a subject of research. Inflammation is a biological response to harmful stimuli, and controlling it is crucial for treating various diseases. These compounds have been synthesized and evaluated for their efficacy in reducing inflammation .

Medicinal Chemistry

In the field of medicinal chemistry , tert-Butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate serves as a key intermediate in the synthesis of various biologically active molecules. Its structure allows for modifications that can lead to the development of new therapeutic agents with improved potency and selectivity .

作用機序

Target of Action

Similar compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibitCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .

Mode of Action

Similar compounds have shown to inhibit cdk2, leading to significant alterations in cell cycle progression . This inhibition could potentially result in apoptosis induction within cells .

Biochemical Pathways

The inhibition of cdk2 can affect the cell cycle progression, which is a fundamental process in cellular replication and division .

Result of Action

Similar compounds have shown significant cytotoxic activities against various cell lines .

特性

IUPAC Name |

tert-butyl 2-amino-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O2/c1-11(2,3)17-10(16)15-5-7-4-13-9(12)14-8(7)6-15/h4H,5-6H2,1-3H3,(H2,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCGFCEXVKKHXQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=CN=C(N=C2C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676656 |

Source

|

| Record name | tert-Butyl 2-amino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1105187-42-5 |

Source

|

| Record name | tert-Butyl 2-amino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

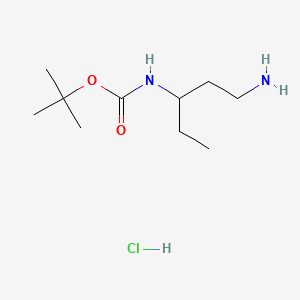

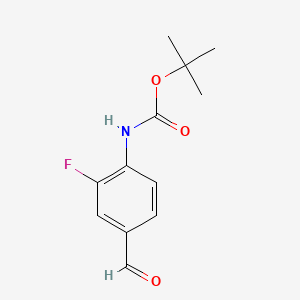

![tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B592134.png)